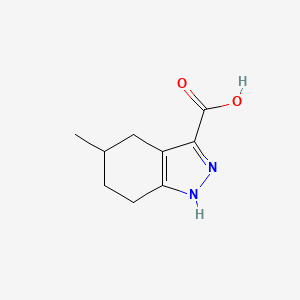

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

CAS No.: 842972-14-9

Cat. No.: VC2320582

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 842972-14-9 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h5H,2-4H2,1H3,(H,10,11)(H,12,13) |

| Standard InChI Key | TYDZWBIBMZLMSH-UHFFFAOYSA-N |

| SMILES | CC1CCC2=C(C1)C(=NN2)C(=O)O |

| Canonical SMILES | CC1CCC2=C(C1)C(=NN2)C(=O)O |

Introduction

Chemical Structure and Identification

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid possesses a bicyclic structure consisting of a partially saturated six-membered ring fused to a five-membered pyrazole ring. The specific arrangement includes a methyl group at the 5-position and a carboxylic acid functionality at the 3-position . This structural configuration provides multiple sites for potential hydrogen bonding, making it particularly interesting for molecular recognition studies.

The compound is uniquely identified through several standard chemical identifiers:

Chemical Identifiers

The primary chemical identifiers for this compound include a CAS Registry Number of 842972-14-9, which serves as its unique numerical identifier in the Chemical Abstracts Service database . The molecular formula is C9H12N2O2, representing 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms arranged in the specific structural configuration .

Nomenclature and Synonyms

This compound is known by several synonyms in the chemical literature and commercial databases. Alternative names include 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, 2H-indazole-3-carboxylic acid 4,5,6,7-tetrahydro-5-methyl, and various catalog identifiers such as ST5289501, EU-0099933, and BAS 10149541 . The variation in nomenclature primarily reflects different tautomeric forms and naming conventions within chemical databases.

The presence of multiple synonyms highlights the importance of standardized identifiers like the CAS number when referencing this compound in scientific literature to avoid confusion with structurally similar compounds or tautomeric variants.

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is essential for its appropriate handling, storage, and application in research settings. These properties influence its solubility, reactivity, and potential interactions with biological systems.

Structural and Reactivity Parameters

Key structural parameters include a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3, features that influence its potential interactions with biological targets and other molecules . The compound also has a rotatable bond count of 1, suggesting limited conformational flexibility . These parameters are critical for understanding its potential binding capabilities in biological systems and its behavior in crystal structures.

The predicted pKa value of 16.21±0.40 indicates the pH at which the compound would be half dissociated, reflecting the acidity of the carboxylic acid group . This property impacts its ionization state at different pH values, which directly affects solubility and reactivity.

Tabulated Physical and Chemical Properties

| Supplier Name | Country | Contact Information |

|---|---|---|

| VWR/Matrix Scientific | United States | Not specified in search results |

| Hangzhou Bingochem Co., Ltd. | China | Tel: 0571-8512-5372, Email: sales@bingochem.com |

| LEAPCHEM CO., LTD. | China | Tel: +86-852-30606658, Email: market18@leapchem.com |

| Amatek Scientific Co. Ltd. | China | Tel: 0512-56316828, Email: info@amateksci.com |

| Combi-Blocks | United States | Tel: 858-635-8950, Email: sales@combi-blocks.com |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume